molecular formula C7H13ClO3 B15063126 (2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol

Cat. No.: B15063126
M. Wt: 180.63 g/mol
InChI Key: SBANJZXICHSWIF-JEAXJGTLSA-N
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Description

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol is a useful research compound. Its molecular formula is C7H13ClO3 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S,4R)-2-(Chloromethyl)-6-methoxytetrahydro-2H-pyran-4-ol is a chemical compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}ClO3_3
  • CAS Number : 653570-62-8
  • Molecular Weight : 180.63 g/mol

The compound features a tetrahydropyran ring, which is significant for its biological interactions. The presence of the chloromethyl group enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation. This effect could be due to the modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments demonstrated that the compound induced cytotoxic effects in several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growthStudy 1
AntimicrobialEscherichia coliInhibition of growthStudy 1
CytotoxicityBreast cancer cell lineInduced apoptosisStudy 2
CytotoxicityColon cancer cell lineInduced apoptosisStudy 2

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify modifications that could improve potency and selectivity for biological targets.

Properties

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

(2S,4R)-2-(chloromethyl)-6-methoxyoxan-4-ol

InChI

InChI=1S/C7H13ClO3/c1-10-7-3-5(9)2-6(4-8)11-7/h5-7,9H,2-4H2,1H3/t5-,6+,7?/m1/s1

InChI Key

SBANJZXICHSWIF-JEAXJGTLSA-N

Isomeric SMILES

COC1C[C@@H](C[C@H](O1)CCl)O

Canonical SMILES

COC1CC(CC(O1)CCl)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.